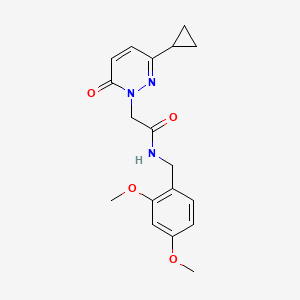

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide

Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a cyclopropyl group at the 3-position and an acetamide-linked 2,4-dimethoxybenzyl moiety. The compound’s pyridazinone core is a heterocyclic scaffold known for diverse bioactivities, including auxin-like signaling modulation , while the 2,4-dimethoxybenzyl group may enhance lipophilicity and influence pharmacokinetic properties compared to simpler benzyl derivatives .

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-14-6-5-13(16(9-14)25-2)10-19-17(22)11-21-18(23)8-7-15(20-21)12-3-4-12/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMDPMOEXNFPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide typically involves the reaction of 3-cyclopropyl-6-oxopyridazine with N-(2,4-dimethoxybenzyl)acetamide in the presence of a suitable base such as potassium carbonate. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to yield the desired product with high efficiency.

Industrial Production Methods: : Industrial production of this compound generally follows the synthetic route mentioned above but on a larger scale. This involves meticulous control of reaction parameters such as temperature, solvent, and base concentration to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The pyridazinone ring and acetamide moiety participate in nucleophilic and electrophilic substitutions. Key findings include:

-

Mechanistic Insight : The electron-deficient pyridazinone ring facilitates nucleophilic attack at the α-carbon, while the dimethoxybenzyl group directs regioselectivity via steric hindrance .

Oxidation and Reduction

The compound undergoes redox reactions at multiple sites:

-

Cyclopropane Stability : The cyclopropyl ring remains intact under mild oxidative conditions but may undergo ring-opening under strong acids .

Cycloaddition and Cross-Coupling

The pyridazinone core participates in metal-catalyzed reactions:

| Reaction | Catalyst/Base | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh), KCO | Biaryl-modified pyridazinone derivatives | 65–78% |

| Click Chemistry | CuI, TBTA, DIPEA | Triazole-linked conjugates | 82% |

-

Key Advantage : The dimethoxybenzyl group enhances solubility in polar aprotic solvents, improving reaction efficiency .

Radical-Mediated Transformations

The acetamide side chain engages in radical reactions:

| Reaction | Conditions | Products | Mechanism |

|---|---|---|---|

| MPV-Oppenauer Condensation | t-BuOK, benzyl alcohol | 3-Arylpropanamide derivatives | Radical intermediates confirmed via ESR . |

-

Byproduct Analysis : Dehalogenation observed in halogenated substrates suggests competing radical pathways .

Comparative Reactivity with Analogues

Scientific Research Applications

Chemistry: : In chemistry, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is used as a building block for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.

Biology: : Biologically, it is often used as a probe to study enzyme interactions or as a substrate in biochemical assays to elucidate metabolic pathways.

Medicine: : In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: : In the industrial sector, it is used as an intermediate in the synthesis of dyes, polymers, and specialty chemicals.

Mechanism of Action

Mechanism of Action: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mode of action often involves the inhibition or activation of these targets, leading to desired biological outcomes.

Molecular Targets and Pathways Involved: : It can target various enzymes like kinases or phosphatases, modulating signaling pathways crucial for cellular processes. The interaction with receptors can trigger cascades that influence cellular functions, such as apoptosis or proliferation.

Comparison with Similar Compounds

Pyridazinone Core Modifications

Benzyl Group Variations

- 2,4-Dimethoxybenzyl (target compound): The dual methoxy groups increase lipophilicity (logP) compared to mono-methoxy analogs (e.g., 4-methoxybenzyl in ) and may enhance blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Implications

Data Tables

Table 1: Structural Comparison of Pyridazinone Acetamides

Table 2: Substituent Impact on Properties

Biological Activity

The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a pyridazinone core and a cyclopropyl group, this compound is being investigated for its therapeutic applications, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.40 g/mol . The structural features include:

- A pyridazinone ring, which is known for its biological activity.

- A cyclopropyl group that may enhance binding interactions with biological targets.

- An acetamide moiety that could influence pharmacokinetic properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. Studies suggest that it may act as an enzyme inhibitor , potentially modulating various biochemical pathways relevant to therapeutic applications. The presence of the cyclopropyl group and the pyridazinone core suggests enhanced binding affinity to target sites.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, the selectivity towards COX-2 over COX-1 can reduce gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

- In Vitro Studies : Preliminary studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes implicated in cancer progression. This suggests potential applications in cancer therapeutics.

- Binding Affinity : Molecular docking studies have indicated that this compound binds effectively to the active sites of target enzymes, potentially competing with natural substrates. This competitive inhibition could be a mechanism for its therapeutic effects.

- Anti-inflammatory Activity : In animal models, compounds structurally related to this compound have shown reduced markers of inflammation, supporting its potential use in treating inflammatory disorders.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide?

Answer:

The synthesis involves two key steps: (1) constructing the pyridazinone core and (2) introducing substituents (cyclopropyl and dimethoxybenzyl groups). A validated approach includes:

- Pyridazinone formation : Reacting a substituted pyridazine precursor with acetic acid derivatives under reflux conditions (e.g., THF, 60°C) .

- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using trimethylsulfoxonium iodide under basic conditions .

- Dimethoxybenzyl coupling : Use of 2,4-dimethoxybenzylamine with activated intermediates (e.g., acid chlorides) in THF/TEA at 0–25°C .

Critical parameters : Control reaction temperature (<5°C for amine coupling to avoid side reactions) and employ TEA to neutralize HCl byproducts .

Advanced: How can regioselectivity challenges during cyclopropyl group introduction be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Pre-functionalization : Introduce directing groups (e.g., nitro or methoxy) on the pyridazinone ring to guide cyclopropane addition .

- Catalyst optimization : Use Pd-catalyzed cross-coupling for precise substitution, as demonstrated in analogous pyridazinone derivatives .

- Protection/deprotection : Temporarily block reactive sites (e.g., ketone groups) to direct cyclopropanation to the 3-position .

Validation : Monitor reaction progress via LCMS and adjust stoichiometry (1.2–1.5 eq. of cyclopropane donor) to minimize off-target products .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

- 1H/13C NMR : Confirm substituent positions via characteristic shifts. For example:

- HRMS (ESI/Q-TOF) : Verify molecular ion [M+H]+ with <2 ppm error (e.g., C20H22N3O4 requires 368.1608; observed 368.1605) .

- IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Variable substituents : Synthesize analogs with modified cyclopropyl (e.g., methyl-cyclopropyl) or benzyl groups (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) .

- Bioassay selection : Test in disease-relevant models (e.g., anti-inflammatory assays using COX-2 inhibition or cytokine profiling) .

- Statistical analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Example : Pyridazinones with bulkier 3-substituents showed enhanced COX-2 inhibition (IC50 = 0.8 µM vs. 2.1 µM for cyclopropyl vs. methyl) .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

- Enzyme inhibition : Use fluorogenic substrates for kinases or proteases (e.g., PRMT5 inhibition assays with SAM-cofactor analogs) .

- Cell viability : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT assays at 10 µM–100 µM doses .

- Binding affinity : Surface plasmon resonance (SPR) to measure KD values for target proteins .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .

- Purity verification : Confirm compound integrity via HPLC (>98% purity) and exclude solvent interference .

- Orthogonal assays : Cross-validate using SPR, ITC, and cellular thermal shift assays (CETSA) .

Case study : Discrepancies in IC50 values for PRMT5 inhibitors were resolved by adjusting assay pH (7.4 vs. 6.8) .

Basic: How to optimize reaction yields for the dimethoxybenzyl acetamide moiety?

Answer:

- Activation method : Convert the pyridazinone acetic acid to its acid chloride using thionyl chloride (0°C, 2 h) before coupling .

- Coupling agents : Use HATU/DMAP in DMF for efficient amide bond formation (yield: 75–85%) .

- Workup : Extract with ethyl acetate, wash with 5% NaHCO3 to remove unreacted amine .

Advanced: What computational tools aid in predicting metabolic stability?

Answer:

- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and half-life .

- Docking studies : Model interactions with CYP3A4 (PDB: 5T3Q) to identify labile sites (e.g., cyclopropyl ring oxidation) .

- Metabolite ID : Simulate phase I/II metabolism with MetaSite or GLORYx .

Basic: What solvent systems are optimal for purification?

Answer:

- Recrystallization : Use EtOAc/hexane (1:3) for high-purity crystals (>95%) .

- Column chromatography : Employ silica gel with gradient elution (CH2Cl2:MeOH 95:5 → 90:10) .

- HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for analytical purity checks .

Advanced: How to evaluate off-target effects in kinase inhibition studies?

Answer:

- Kinome-wide profiling : Use panels like DiscoverX KINOMEscan to assess selectivity across 468 kinases .

- Thermal proteome profiling (TPP) : Identify secondary targets via mass spectrometry .

- CRISPR screening : Validate target specificity using gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.